molecular formula C11H16ClNO3 B7789773 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

Cat. No. B7789773
M. Wt: 245.70 g/mol
InChI Key: IUNGEEAXDFWWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radioactive Organic Compound Synthesis : Drahowzal and Wiesinger (1971) demonstrated the preparation of radioactive organic compounds, including 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride, using 3H-methyliodide for methylation of m-methoxy[3H]-acetophenone. This synthesis has applications in radiochemical studies (Drahowzal & Wiesinger, 1971).

  • Evaluation as Beta-Adrenolytic Agents : Čižmáriková et al. (1992) investigated histological changes in myocardium caused by potential beta-adrenolytic agents, including derivatives of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride, highlighting its potential in cardiovascular research (Čižmáriková, Pazin, & Hricková, 1992).

  • Anticonvulsant Activity : A study by Unverferth et al. (1998) synthesized new 3-aminopyrroles starting from acetophenone derivatives. The derivatives were tested for anticonvulsant activity, indicating the role of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride in the development of neuroactive compounds (Unverferth et al., 1998).

  • Chemical Synthesis and Characterization : Yoshida et al. (1988) explored the preparation of cyclopropenone oximes, involving reactions with acetophenone derivatives, demonstrating the chemical versatility and potential applications of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride in organic chemistry (Yoshida et al., 1988).

  • Structural Elucidation and DFT Studies : Seth et al. (2009) synthesized and characterized ortho-hydroxy acetophenones, using spectroscopic and X-ray structural studies, and conducted DFT level calculations. This work underscores the importance of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride in the field of molecular structure analysis (Seth, Hazra, Mukherjee, & Kar, 2009).

  • Pharmacological Exploration : Rakibe et al. (2018) conducted LC and LC–MS/MS studies for identifying and characterizing degradation products of acebutolol, which involved derivatives of 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride. This study highlights its importance in understanding drug metabolism and stability (Rakibe, Tiwari, Mahajan, Rane, & Wakte, 2018).

properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNGEEAXDFWWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

CAS RN

16899-81-3
Record name Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16899-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016899813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.